Timolol EP Impurity E

Description

Significance of Impurity Control in Pharmaceutical Development and Manufacturing

The control of chemical impurities is a critical issue for the pharmaceutical industry. oceanicpharmachem.com Impurities are unwanted chemicals that can remain in active pharmaceutical ingredients (APIs) after synthesis or develop during the formulation process and upon aging. oceanicpharmachem.com Their presence, even in minute amounts, can have unintended pharmacological or toxicological effects, potentially influencing the efficacy and safety of pharmaceutical products. oceanicpharmachem.com

Effective impurity control is essential for ensuring patient safety and the consistent efficacy of medications. pharmuni.comchemicea.com The process of impurity profiling—which includes the detection, identification, structure elucidation, and quantitative determination of impurities—is a fundamental component of pharmaceutical quality control. oceanicpharmachem.compharmaffiliates.com It ensures that any impurities in drug substances and products are within acceptable, safe limits. chemicea.com Managing impurities is integral to a pharmaceutical company's commitment to producing high-quality, safe, and effective drugs. chemicea.com This rigorous control is not only a scientific necessity but also a regulatory requirement for gaining and maintaining marketing authorization for a drug. chemicea.com

Impurities can originate from various sources, including raw materials, intermediates, and by-products from the manufacturing process, as well as degradation products that form over time. oceanicpharmachem.compharmuni.com They are broadly categorized as organic impurities (process- and drug-related), inorganic impurities (such as metal catalysts), and residual solvents. oceanicpharmachem.compharmaffiliates.com Given these diverse origins, a systematic approach to identifying, quantifying, and controlling impurities is vital throughout the drug development and manufacturing lifecycle. pharmuni.comglobalpharmatek.com

Regulatory Frameworks for Pharmaceutical Impurities: An Emphasis on European Pharmacopoeia Guidelines for Timolol (B1209231) Maleate (B1232345)

Global regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM), establish stringent guidelines for the control of impurities. pharmuni.com The European Pharmacopoeia (Ph. Eur.) provides legally binding standards for the quality control of medicines and the substances used to manufacture them. ontosight.aigeneesmiddeleninformatiebank.nl Timolol Maleate is an established active substance that is described in the European Pharmacopoeia. geneesmiddeleninformatiebank.nl

The Ph. Eur. monograph for Timolol Maleate specifies the acceptable limits for various impurities. hpra.ieresearchgate.net Manufacturers must demonstrate that their product complies with these specifications. hpra.ie For instance, the enantiomeric impurity (R-timolol) in S-timolol maleate is strictly controlled, and studies have confirmed that domestic products in some regions meet the European Pharmacopoeia criteria. researchgate.netnih.gov The quality control of Timolol Maleate involves tests for appearance, identification, assay, and related substances, with specific limits for impurities being justified and deemed appropriate for ensuring product quality. geneesmiddeleninformatiebank.nl

The analysis of impurities in Timolol Maleate often employs advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure compliance with regulatory standards. ontosight.ainiscpr.res.in An enantioselective supercritical fluid chromatography (SFC) method has also been developed as a faster and more environmentally friendly alternative to the normal-phase HPLC method currently described in the European Pharmacopoeia for determining the enantiomeric purity of Timolol Maleate. researchgate.net

Academic Research Focus on Timolol EP Impurity E within Pharmaceutical Sciences

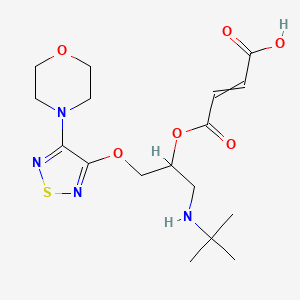

This compound is a specified impurity of Timolol, a non-selective beta-adrenergic blocker. smolecule.comchemicalbook.comontosight.ai As an impurity, it is a subject of interest in pharmaceutical sciences, primarily for its role in the quality control of Timolol formulations. smolecule.comcymitquimica.com Its chemical name is (2Z)-4-[(1S)-1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]ethoxy]-4-oxobut-2-enoic acid, as per the European Pharmacopoeia. synzeal.com It is also referred to as Timolol USP Related Compound E. synzeal.com

Academic and industrial research focuses on the synthesis and characterization of this and other timolol-related impurities. nih.govbenthamdirect.com The synthesis of this compound generally occurs as a by-product in the manufacturing of Timolol. smolecule.com It can then be isolated and purified, often using chromatographic techniques like HPLC, to be used as a reference standard. smolecule.com The availability of high-purity reference standards is crucial for the validation of analytical methods used in routine quality control. synzeal.comnih.gov

The structural elucidation of this compound is confirmed using modern analytical techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.govbenthamdirect.com This detailed characterization ensures its suitability as a reference standard for analytical method development, validation, and quality control applications during the commercial production of Timolol. synzeal.comclearsynth.com

Chemical Compound Data

The following tables provide detailed information on this compound and a list of other chemical compounds mentioned throughout this article.

Table 1: Chemical Profile of this compound

| Attribute | Detail | Source Index |

|---|---|---|

| Compound Name | This compound | smolecule.comsynzeal.com |

| Synonyms | Timolol USP Related Compound E; Timolol maleate ester | synzeal.com |

| IUPAC Name | (2Z)-4-[(1S)-1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]ethoxy]-4-oxobut-2-enoic acid | synzeal.com |

| CAS Number | 1026075-53-5 | smolecule.comchemicalbook.comsynthinkchemicals.com |

| Molecular Formula | C17H26N4O6S | smolecule.comsynthinkchemicals.com |

| Molecular Weight | 414.48 g/mol | smolecule.comsynthinkchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAXRFZDNBKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization of Timolol Ep Impurity E

Advanced Spectroscopic and Spectrometric Methodologies for Structural Confirmation

The definitive structure of Timolol (B1209231) EP Impurity E is established through a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and elemental composition, collectively confirming the identity of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are utilized to map the chemical environment of each atom within Timolol EP Impurity E.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the specific functional groups present. For instance, signals corresponding to the aromatic protons of the thiadiazole ring, the aliphatic protons of the morpholine (B109124) and tert-butyl groups, and the protons of the maleate (B1232345) moiety are observed at distinct chemical shifts. Coupling constants (J) further reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment of the carbon atoms, allowing for the unambiguous assignment of carbons in the thiadiazole, morpholine, tert-butyl, and maleate components of the structure.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (Data presented is illustrative and based on the known structure)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.25 | d | 12.5 | 1H | Maleate CH |

| 6.45 | d | 12.5 | 1H | Maleate CH |

| 5.30 | m | - | 1H | O-CH |

| 4.50 | dd | 11.0, 4.5 | 1H | O-CH₂ |

| 4.40 | dd | 11.0, 6.0 | 1H | O-CH₂ |

| 3.75 | t | 4.8 | 4H | Morpholine O-(CH₂)₂ |

| 3.40 | t | 4.8 | 4H | Morpholine N-(CH₂)₂ |

| 3.10 | dd | 12.5, 4.0 | 1H | N-CH₂ |

| 2.95 | dd | 12.5, 8.0 | 1H | N-CH₂ |

| 1.25 | s | - | 9H | tert-Butyl (CH₃)₃ |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (Data presented is illustrative and based on the known structure)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | Maleate C=O |

| 165.8 | Maleate C=O |

| 155.0 | Thiadiazole C-O |

| 148.5 | Thiadiazole C-N |

| 132.0 | Maleate CH |

| 130.5 | Maleate CH |

| 75.0 | O-CH |

| 68.0 | O-CH₂ |

| 66.5 | Morpholine O-CH₂ |

| 50.5 | tert-Butyl C |

| 48.0 | N-CH₂ |

| 47.5 | Morpholine N-CH₂ |

| 28.5 | tert-Butyl CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₇H₂₆N₄O₆S). synthinkchemicals.com

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting product ions, the connectivity of the different structural components can be confirmed. Key fragmentation pathways for this compound would likely involve the cleavage of the ether linkage, loss of the tert-butyl group, and fragmentation of the maleate ester. This fragmentation data provides an orthogonal confirmation of the structure elucidated by NMR spectroscopy.

Table 3: Representative HRMS Fragmentation Data for this compound (Data presented is illustrative and based on the known structure)

| m/z (Observed) | m/z (Calculated) | Formula | Fragment Assignment |

| 415.1650 | 415.1651 | C₁₇H₂₇N₄O₆S | [M+H]⁺ |

| 359.1025 | 359.1025 | C₁₃H₂₀N₄O₆S | [M+H - C₄H₈]⁺ |

| 300.1073 | 300.1073 | C₁₁H₁₈N₄O₃S | [M+H - C₄H₄O₄ - H₂O]⁺ |

| 214.0579 | 214.0579 | C₇H₁₂N₄O₂S | [M+H - C₁₀H₁₄O₄]⁺ |

| 100.1281 | 100.1283 | C₆H₁₄N | [tert-Butylaminomethyl]⁺ |

Stereochemical Purity Assessment of Timolol-Related Substances

The stereochemical configuration of pharmaceutical compounds is a critical attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological properties.

Enantiomeric Considerations in the Timolol Chemical Class

Timolol is a chiral molecule, with the (S)-enantiomer being the pharmacologically active agent. Consequently, impurities related to Timolol must also be assessed for their stereochemical purity. The chemical name of this compound, (2Z)-4-[(1S)-1-[...]], specifies the (S)-configuration at the chiral center in the propanolamine (B44665) side chain. synzeal.comcymitquimica.com The presence of the undesired (R)-enantiomer would constitute a separate impurity that must be controlled and quantified.

Methodologies for Chiral Purity Determination of this compound

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the enantiomeric purity of Timolol and its related substances. analyticachemie.in These methods utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers, leading to their separation.

For this compound, a normal-phase chiral HPLC method would be developed. A typical CSP for this class of compounds is a polysaccharide-based column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives. chemicea.com The mobile phase usually consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution. veeprho.com The separation is achieved based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. Detection is typically performed using a UV detector at a wavelength where the chromophores in the molecule absorb, such as around 297 nm. analyticachemie.in

Table 4: Representative Chiral HPLC Method Parameters for this compound (Data presented is illustrative and based on established principles for related compounds)

| Parameter | Condition |

| Column | Chiralpak IC (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane: Isopropanol: Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 297 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (S)-enantiomer | ~ 8 minutes |

| Expected Retention Time (R)-enantiomer | ~ 10 minutes |

Elucidation of Formation Mechanisms and Degradation Pathways of Timolol Ep Impurity E

Pathways of Impurity Genesis During Timolol (B1209231) Maleate (B1232345) Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a complex process influenced by the reaction route, raw materials, and process conditions. Timolol EP Impurity E can potentially be formed as a byproduct during the manufacturing of Timolol Maleate.

The final step in the production of Timolol Maleate involves the salt formation between the Timolol free base and maleic acid. This compound is the mono-ester of Timolol with maleic acid. This esterification can occur as a side reaction during the salt formation step, particularly if elevated temperatures are used to dissolve the components or to crystallize the salt.

Key process-related factors that can promote the formation of this impurity include:

Temperature: Higher temperatures increase the rate of the esterification reaction between the secondary hydroxyl group of Timolol and a carboxyl group of maleic acid.

Solvent System: The choice of solvent can influence reaction rates. While protic solvents are often used, their properties can affect the equilibrium of the esterification reaction.

Presence of Catalytic Agents: The acidic nature of maleic acid itself can catalyze the esterification reaction. The presence of other acidic or basic species can further influence the reaction rate. Studies on sulfonate ester formation, for instance, show that highly acidic conditions can promote esterification, a principle that may apply here researchgate.netresearchgate.net.

Reaction Time: Prolonged exposure to conditions favoring esterification, such as extended heating times, can lead to higher levels of Impurity E.

The synthesis of Timolol itself involves several intermediates, but the formation of Impurity E is most directly linked to the final step involving maleic acid niscpr.res.in. Therefore, control of the conditions during salt formation and subsequent purification steps is critical to minimize its presence.

Esterification is a classic equilibrium reaction. The formation of this compound from Timolol and maleic acid can be represented by the following equilibrium:

Timolol + Maleic Acid ⇌ this compound + Water

The reaction is typically slow under neutral conditions but is catalyzed by acid. In the context of Timolol Maleate synthesis, the maleic acid reactant also serves as the catalyst.

Comprehensive Analysis of Degradation Kinetics and Mechanisms of this compound from Timolol Maleate

Forced degradation studies are essential for identifying potential degradation products and pathways for a drug substance. Timolol Maleate is known to degrade under various stress conditions, including hydrolysis, photolysis, and oxidation mdpi.comresearchgate.netugd.edu.mk. The formation of this compound can be considered a degradation pathway where the parent drug molecule reacts with its own counter-ion.

Hydrolysis studies of Timolol Maleate are typically conducted under acidic, basic, and neutral conditions. While hydrolysis is a reaction with water that commonly breaks down esters, the conditions of forced hydrolytic degradation (e.g., elevated temperature) can also provide the energy needed to promote the esterification reaction between Timolol and maleic acid, especially in the solid state where the molecules are in close proximity.

Timolol has been shown to be unstable in basic conditions, leading to the formation of degradation products sphinxsai.com. However, these are generally products of the cleavage of the Timolol molecule itself rather than the formation of an ester with maleate. Studies have identified major degradation products from hydrolysis and photolysis, but Impurity E is not typically listed as a primary hydrolytic degradant in aqueous solutions nih.gov. The formation of Impurity E under hydrolytic stress is more plausible in solid-state degradation studies where the interaction between the drug and its counter-ion is more direct and less influenced by bulk water vscht.cz.

Exposure to light, particularly UV radiation, is a significant stress factor for many pharmaceutical compounds. Timolol has been shown to be susceptible to photolytic degradation researchgate.netnih.gov. Studies have demonstrated that UV/VIS irradiation of Timolol solutions leads to several degradation products, following pseudo-first-order kinetics nih.gov.

The formation of this compound under photolytic conditions is a plausible pathway. The energy supplied by photons can facilitate chemical reactions that might not occur under normal storage conditions. There is precedent for photochemical esterification of carboxylic acids with alcohols researchgate.netrsc.org. In the solid state of Timolol Maleate, the Timolol and maleic acid molecules are held in a fixed lattice, which could facilitate a direct reaction when exposed to sufficient light energy. One study observed distinct changes in the FT-IR spectrum of Timolol Maleate after exposure to UV/Vis light, specifically noting that the band attributed to the C=O group in the maleate salt disappeared or overlapped with adjacent bands, suggesting a reaction involving the maleate moiety mdpi.com. This provides evidence that photolytic stress can induce chemical changes involving the maleate counter-ion, potentially leading to the formation of Impurity E.

Timolol Maleate is known to be susceptible to oxidative degradation researchgate.net. Forced degradation studies using oxidizing agents like hydrogen peroxide (H2O2) have shown the formation of several degradation products. However, these are typically products resulting from the oxidation of the thiadiazole ring or other parts of the Timolol molecule.

The direct formation of this compound via an oxidative pathway is chemically unlikely. Oxidation reactions involve the loss of electrons or an increase in oxidation state, whereas esterification is a condensation reaction. However, oxidative stress studies are often conducted at elevated temperatures to accelerate the reaction rate. In such cases, the thermal stress component of the study could induce the formation of Impurity E as a concomitant degradation product, rather than a direct result of oxidation. Therefore, when Impurity E is detected in an oxidative forced degradation study, it is crucial to consider the contribution of thermal stress to its formation.

Table of Compounds

Influence of Pharmaceutical Manufacturing and Storage Conditions on Impurity Profile Evolution

The profile of impurities in a pharmaceutical product is not static and can change during the manufacturing process and throughout the product's shelf life. The formation and degradation of impurities, such as this compound, are significantly influenced by both the manufacturing environment and the conditions under which the final product is stored. A thorough understanding of these factors is critical for ensuring the quality, safety, and efficacy of the final drug product.

Investigation of Excipient-Impurity Interactions and Their Contribution to Degradation

Excipients, while often considered inert, can interact with the active pharmaceutical ingredient (API) and its impurities, leading to the formation of new degradation products or an increase in the concentration of existing ones. Research into the compatibility of timolol with various excipients has revealed potential interactions that could contribute to the degradation profile, including the formation of this compound.

Forced degradation studies involving binary mixtures of timolol with common excipients have demonstrated that certain combinations are more susceptible to degradation under stress conditions such as high temperature and humidity. A study investigating the interaction of timolol with five different excipients (hydroxyethyl cellulose (B213188), mannitol, poly(vinyl alcohol), poly(vinylpyrrolidone), and Tris HCl) under conditions of 70°C and 80% relative humidity (RH) revealed notable interactions, particularly with mannitol and Tris HCl mdpi.com. While the direct formation of this compound was not explicitly quantified in this study, the observed degradation of timolol in the presence of these excipients suggests a potential pathway for its formation.

The chemical name of this compound is (2Z)-4-[(1S)-1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]ethoxy]-4-oxobut-2-enoic acid alentris.org. This structure suggests that it is an ester formed between the secondary alcohol group of timolol and maleic acid. The presence of maleate as a counter-ion in timolol maleate formulations provides a direct source for this reaction. The interaction with certain excipients may create a microenvironment that facilitates this esterification reaction.

The following table summarizes the observed interactions between timolol and various excipients under forced degradation conditions.

| Excipient | Interaction with Timolol under Forced Degradation (70°C/80% RH) | Potential Contribution to Impurity E Formation |

| Mannitol | Clearly identified interactions mdpi.com | May create a microenvironment that promotes the esterification of timolol with maleic acid. |

| Tris HCl | Clearly identified interactions mdpi.com | Could potentially catalyze the esterification reaction leading to the formation of Impurity E. |

| Hydroxyethyl Cellulose | No significant spectral changes observed mdpi.com | Lower likelihood of directly contributing to the formation of Impurity E. |

| Poly(vinyl alcohol) | Less significant interaction compared to mannitol and Tris HCl | Lower likelihood of directly contributing to the formation of Impurity E. |

| Poly(vinylpyrrolidone) | Less significant interaction compared to mannitol and Tris HCl | Lower likelihood of directly contributing to the formation of Impurity E. |

It is crucial for formulation scientists to consider these potential interactions during product development to select excipients that are compatible with the API and minimize the formation of degradation products like this compound.

Impact of Environmental Factors (Temperature, Humidity, pH) on Impurity E Stability

The stability of this compound, and its formation from timolol, is significantly influenced by environmental factors such as temperature, humidity, and pH. These factors can accelerate degradation reactions, leading to an increase in impurity levels over time.

Temperature: Elevated temperatures are a common cause of drug degradation. Forced degradation studies on timolol maleate have shown that exposure to high temperatures (e.g., 80°C for 48 hours) leads to the formation of degradation products mfd.org.mk. While the specific impurity was not identified as Impurity E in this particular study, it is well-established that heat can provide the necessary energy for chemical reactions, including the esterification that forms Impurity E. The storage of timolol-containing products at controlled room temperature, typically between 2°C and 8°C as suggested for timolol impurities, is crucial to minimize the rate of impurity formation chemicalbook.comdaicelpharmastandards.com.

Humidity: The presence of moisture can also accelerate the degradation of pharmaceutical products. High humidity can facilitate chemical reactions by acting as a solvent or by promoting the interaction between the API and excipients. Studies have shown that a combination of high temperature and high humidity (e.g., 70°C and 80% RH) can induce significant degradation of timolol, especially in the presence of certain excipients mdpi.com. This moisture-rich environment can be conducive to the hydrolysis of other components or facilitate the esterification reaction leading to Impurity E.

pH: The pH of a formulation, particularly for liquid dosage forms like eye drops, is a critical parameter that can affect the stability of the API and the formation of impurities. Studies on the forced degradation of timolol maleate have indicated that the drug is particularly unstable in basic (alkaline) conditions sphinxsai.com. While the specific degradation products formed under alkaline stress were not all identified as Impurity E, the instability of the parent molecule under these conditions suggests that pH control is vital. The formation of this compound, being an ester, could potentially be influenced by pH, with certain pH ranges favoring either its formation or its hydrolysis back to timolol and maleic acid. Maintaining the pH of a timolol formulation within a specified range is therefore essential for controlling its impurity profile.

The following table summarizes the impact of key environmental factors on the stability of timolol and the potential formation of Impurity E.

| Environmental Factor | Impact on Timolol Stability and Impurity E Formation |

| Temperature | Increased temperature accelerates the degradation of timolol and can promote the formation of Impurity E mfd.org.mk. |

| Humidity | High humidity can facilitate degradation reactions, especially in combination with high temperature mdpi.com. |

| pH | Timolol is unstable in basic conditions, which can lead to the formation of various degradation products sphinxsai.com. The pH of the formulation can influence the rate of formation of Impurity E. |

Advanced Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Timolol Ep Impurity E

Chromatographic Separation Techniques for Complex Impurity Mixtures

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering the high resolving power necessary to separate structurally similar compounds. The complexity of impurity profiles in timolol (B1209231) maleate (B1232345) necessitates the development of robust and specific chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Specificity and Resolution

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis of pharmaceutical impurities. The development of a stability-indicating HPLC method is crucial for the accurate quantification of Timolol EP Impurity E and other related substances. A typical reversed-phase HPLC method for the analysis of timolol and its impurities would involve the following:

Method development focuses on optimizing parameters such as mobile phase composition, pH, column chemistry, and temperature to achieve adequate resolution between the main component, timolol, and all its related impurities, including Impurity E. Forced degradation studies are often employed to ensure the method's ability to separate degradation products from the API, thus confirming its stability-indicating nature.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and 0.05% Formic Acid in a 75:25 v/v ratio |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 294 nm |

| Injection Volume | 20 µL |

This table represents a typical HPLC method for the analysis of Timolol Maleate and could be adapted for the quantification of Impurity E.

Ultra-Performance Liquid Chromatography (UPLC) in Expedited Impurity Analysis and Throughput Enhancement

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and improved resolution compared to traditional HPLC. This enhancement in speed and efficiency is particularly advantageous for high-throughput screening of timolol maleate batches for impurities.

A reported UPLC method for the determination of related substances in timolol maleate has demonstrated successful separation of this compound. pmbrc.org This method provides a significant reduction in analysis time while maintaining excellent sensitivity and resolution.

| Parameter | Condition |

| Column | ACE Excel3 C18-AR (150 mm × 4.6 mm, 3 µm) |

| Mobile Phase | Gradient elution with 0.01 mol·L-1 ammonium (B1175870) acetate (B1210297) solution (containing 0.02% formic acid) and methanol |

| Flow Rate | 0.6 mL·min-1 |

| Detection | UV at 295 nm |

| Limit of Detection (LOD) | 0.015 µg·mL-1 |

| Limit of Quantitation (LOQ) | 0.05 µg·mL-1 |

This table details a UPLC method specifically shown to separate this compound. pmbrc.org

Supercritical Fluid Chromatography (SFC) for Efficient Chiral and Achiral Separations of Impurity E and Related Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. SFC is particularly well-suited for the analysis of chiral compounds and can also be effectively applied to achiral impurity profiling. An enantioselective SFC method developed for the determination of timolol's enantiomeric purity has also been shown to be effective in separating all European Pharmacopoeia specified impurities, including Impurity E. niscpr.res.innih.govbenthamdirect.com

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | (93:7) CO2 / 0.1% (v/v) Triethylamine in Methanol |

| Flow Rate | 4.0 mL/min |

| Back-pressure | 130 bar |

| Column Temperature | 40 °C |

| Detection | UV at 297 nm |

This table outlines an SFC method capable of separating this compound from other related substances. niscpr.res.innih.govbenthamdirect.com

Chiral Chromatography for Enantiomeric Impurity Resolution in Timolol Maleate

Timolol is administered as the (S)-enantiomer. The presence of the (R)-enantiomer is considered an impurity and must be controlled. Chiral chromatography is essential for the separation and quantification of the unwanted enantiomer. Both HPLC and SFC have been successfully employed for this purpose.

A typical chiral HPLC method for the enantiomeric resolution of timolol involves the use of a chiral stationary phase.

| Parameter | Condition |

| Column | Chiralcel OD (150 mm × 4.6 mm, 5µm) |

| Mobile Phase | Hexane-isopropanol-diethylamine (480:20:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 ℃ |

| Detection | UV at 297 nm |

This table presents a chiral HPLC method for the separation of timolol enantiomers, achieving a resolution of greater than 4. benthamscience.com

Hyphenated Techniques for Comprehensive Impurity Identification and Characterization

While chromatographic techniques provide separation and quantification, hyphenated techniques, particularly those involving mass spectrometry, are indispensable for the structural elucidation and unambiguous identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Confirmation and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of impurities, even at trace levels. The coupling of a liquid chromatograph to a mass spectrometer provides not only retention time data but also mass-to-charge ratio (m/z) and fragmentation patterns, which are crucial for structure confirmation.

A UPLC-Quadrupole/Orbitrap High-Resolution Mass Spectrometry (UPLC-Q/Orbitrap HRMS) method has been established for the determination of related substances in timolol maleate, including the successful identification of this compound. pmbrc.org High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the determination of the elemental composition of the impurity.

For structure confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion of this compound (m/z 415.17) would be isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern can then be interpreted to confirm the proposed structure.

Proposed Fragmentation of this compound:

The structure of this compound, (2Z)-4-[[(1S)-1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]ethoxy]-4-oxobut-2-enoic acid, suggests several likely fragmentation pathways. Cleavage of the ether linkage would be expected, as well as fragmentation of the tert-butyl group and the morpholino moiety. The accurate mass measurement of these fragments allows for the unequivocal confirmation of the impurity's structure.

Application of Advanced Spectrometric Detectors in Impurity Profiling (e.g., Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. When coupled with advanced spectrometric detectors like a Diode Array Detector (DAD), its capabilities are significantly enhanced, particularly for impurity profiling.

A DAD detector acquires absorbance data over a wide range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, time, and wavelength. This is a significant advantage over traditional single-wavelength UV detectors. For the analysis of Timolol and its impurities, including Impurity E, a DAD detector is instrumental in several ways:

Peak Purity Analysis: A key application of DAD is the assessment of peak purity. scribd.comresearchgate.netchromatographyonline.comscispace.comsemanticscholar.org By comparing the UV-Vis spectra at different points across a chromatographic peak (the apex, the upslope, and the downslope), it is possible to determine if the peak corresponds to a single compound or if it co-elutes with an impurity. A high degree of spectral similarity across the peak indicates purity. This is crucial in method development and validation to ensure that the quantification of Impurity E is not skewed by co-eluting compounds.

Optimal Wavelength Selection: The DAD allows for the determination of the optimal detection wavelength for each compound in a single run. For Timolol and its impurities, which may have different chromophores and thus different wavelengths of maximum absorbance (λmax), this is particularly useful. A wavelength of 295 nm is commonly used for the detection of Timolol and its related substances. mfd.org.mknifdc.org.cn

Identification of Impurities: The spectral information obtained from a DAD can aid in the tentative identification of unknown impurities by comparing their spectra with a library of known compounds or with the spectrum of the active pharmaceutical ingredient (API). This provides valuable information for structural elucidation.

The use of DAD in the analysis of Timolol and its combination products has been demonstrated to provide high recovery, good accuracy, and precision without interference from excipients.

Method Validation and Robustness Studies for Impurity E Analysis in Pharmaceutical Matrices

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The validation process for an analytical method for the quantification of this compound encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. ijpsjournal.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ijpsjournal.com In the context of this compound, the analytical method must be able to resolve it from Timolol and other known related substances (Impurities A, B, C, D, F, G, and I). google.com

Forced degradation studies are often employed to demonstrate specificity. mfd.org.mk Timolol is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method is then used to analyze the stressed samples to ensure that the peak for Impurity E is well-resolved from any degradation products. Chromatographic methods, such as HPLC and UPLC, coupled with detectors like UV or DAD, are powerful tools for achieving the required selectivity. The choice of column, mobile phase composition, and gradient elution program are critical factors in achieving baseline separation of all potential impurities. A study utilizing a UPLC-Q/Orbitrap HRMS method demonstrated good separation of Timolol Impurity E from other related substances. nifdc.org.cn

Table 1: Illustrative Specificity Data for an HPLC Method for Timolol Impurities

| Compound | Retention Time (min) | Resolution from Impurity E |

|---|---|---|

| Timolol | 7.5 | > 2.0 |

| Impurity B | 8.8 | 0.9 |

| Impurity E | 8.9 | - |

| Impurity C | 8.2 | > 2.0 |

| Impurity D | 5.7 | > 2.0 |

| Impurity G | 4.5 | > 2.0 |

| Impurity I | 14.5 | > 2.0 |

| Impurity F | 3.2 | > 2.0 |

This table is for illustrative purposes based on available data for Timolol impurities and may not represent a single validated method. google.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, it is crucial that the LOQ is below the reporting threshold for the impurity.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range for an impurity method should typically extend from the LOQ to 120% of the specification limit for that impurity.

A study on the related substances of Timolol maleate using an HPLC-UV method reported an LOD of 0.015 µg·mL⁻¹ and an LOQ of 0.05 µg·mL⁻¹ for the impurities. nifdc.org.cn Another study on Timolol maleate reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL for related substances. mfd.org.mk

Table 2: Sensitivity and Linearity Data for this compound Analysis

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.015 µg·mL⁻¹ |

| Limit of Quantification (LOQ) | 0.05 µg·mL⁻¹ |

| Linearity Range | LOQ to 0.03 mg/mL (or 150% of the reference limit) |

| Correlation Coefficient (r²) | > 0.999 |

Data compiled from published studies on Timolol impurities. mfd.org.mknifdc.org.cn

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. ut.ee

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. a3p.org

Reproducibility: Expresses the precision between laboratories (collaborative studies). ut.ee

Accuracy is the closeness of the test results obtained by the method to the true value. For an impurity, accuracy is often determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels.

Table 3: Illustrative Precision and Accuracy Data for Impurity Quantification

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Repeatability (RSD%) | ≤ 2.0% | 0.4 - 0.8% |

| Intermediate Precision (RSD%) | ≤ 2.0% | 0.2 - 0.9% |

| Reproducibility (RSD%) | Typically higher than intermediate precision | Data not available |

| Accuracy (Mean Recovery %) | 98.0% - 102.0% | 99.0% - 101.5% |

This table presents typical acceptance criteria and observed values from validation studies of analytical methods for impurities in pharmaceuticals. ijfmr.comjocpr.comlongdom.org

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. longdom.orgresearchgate.net The method's performance is evaluated against these changes to ensure it remains reliable.

Method transferability refers to the process of demonstrating that a validated analytical method can be successfully performed by another laboratory. This is a critical step when analytical testing is outsourced or transferred between different sites. A well-documented and robust method is more likely to be successfully transferred. Inter-laboratory comparison studies, where the same samples are analyzed by different laboratories using the same method, are used to assess the reproducibility and transferability of the method.

Table 4: Parameters for Robustness Testing of an HPLC Method for Timolol Impurity E

| Parameter | Variation | Effect on Resolution and Quantification |

|---|---|---|

| Mobile Phase pH | ± 0.2 units | No significant change |

| Organic Phase Composition | ± 2% | No significant change |

| Column Temperature | ± 5 °C | Slight shift in retention time, resolution maintained |

| Flow Rate | ± 0.1 mL/min | Proportional change in retention time, peak area may vary |

| Wavelength | ± 2 nm | No significant change in quantification |

This table illustrates typical parameters and their variations for robustness testing. longdom.orgmdpi.com

Application of Chemometrics and Design of Experiments (DoE) in Optimal Impurity Method Development

Chemometrics and Design of Experiments (DoE) are powerful tools for the systematic and efficient development and optimization of analytical methods. irispublishers.comresearchgate.net Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of multiple factors. sci-hub.se

For the development of an HPLC method for this compound, DoE can be employed to:

Screen for critical method parameters: Identify the factors that have the most significant impact on the separation, such as the type of organic modifier, pH of the mobile phase, and column temperature.

Optimize chromatographic conditions: Determine the optimal settings for the critical parameters to achieve the best resolution between Impurity E and other related substances, with acceptable analysis time and peak shapes. Experimental designs such as Box-Behnken or Central Composite designs are often used for optimization. nih.govmdpi.com

Establish a design space: Define a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Working within the design space is not considered a change and does not require a new regulatory filing.

The application of Analytical Quality by Design (AQbD) principles, which incorporates DoE, has been successfully used to develop robust and efficient HPLC methods for the analysis of Timolol and its enantiomeric impurity. nih.gov This approach ensures that the analytical method is well-understood and consistently delivers reliable results.

Synthetic Strategies for Timolol Ep Impurity E As a Certified Reference Material

Total Synthesis Approaches for High Purity Production of Timolol (B1209231) EP Impurity E

The synthesis of Timolol EP Impurity E is intricately linked to the synthesis of Timolol itself, as it is a related impurity. smolecule.com A common strategy for obtaining this impurity involves a multi-step chemical synthesis designed to produce the target molecule with high purity.

A plausible synthetic route starts with the key intermediate, (S)-1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol, which is the active pharmaceutical ingredient, Timolol. synzeal.com The synthesis of this intermediate often begins with 3,4-dichloro-1,2,5-thiadiazole. researchgate.net This is followed by a reaction with morpholine (B109124) to yield 4-morpholino-1,2,5-thiadiazol-3-ol. researchgate.netacs.org Subsequent reaction with an appropriate chiral epoxide, such as (S)-epichlorohydrin, followed by the introduction of a tert-butylamine (B42293) group, leads to the formation of (S)-Timolol. researchgate.netacs.org

To generate this compound, which is an ester of Timolol and maleic acid, the synthesized (S)-Timolol is reacted with maleic anhydride (B1165640) or maleic acid under controlled conditions. cymitquimica.comsynzeal.com The reaction involves the esterification of the secondary alcohol group of Timolol with one of the carboxylic acid groups of maleic acid. It is crucial to manage the reaction conditions, such as temperature, solvent, and reaction time, to favor the formation of the desired mono-ester and minimize the formation of di-esters or other by-products.

An alternative approach could involve a convergent synthesis where the Timolol side chain and the maleate (B1232345) moiety are prepared separately and then coupled in a final step. However, the direct esterification of Timolol is often more straightforward. The primary goal of the synthesis is to achieve a high yield of the desired impurity with a purity level typically greater than 95%, which is suitable for its use as a reference standard.

Table 1: Key Reactants and Intermediates in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 3,4-dichloro-1,2,5-thiadiazole | Starting material for the thiadiazole core researchgate.net |

| Morpholine | Reactant to form the morpholino-thiadiazole intermediate acs.org |

| (S)-epichlorohydrin | Chiral building block for the propanolamine (B44665) side chain acs.org |

| tert-Butylamine | Introduces the tert-butylamino group researchgate.net |

| (S)-Timolol | Key intermediate and active pharmaceutical ingredient synzeal.com |

| Maleic anhydride / Maleic acid | Reactant for esterification to form the impurity cymitquimica.com |

Isolation and Purification Methodologies from Complex Reaction Mixtures

Following the synthesis, this compound exists in a complex mixture containing unreacted starting materials, the Timolol active pharmaceutical ingredient (API), and other related by-products. The isolation and purification of the impurity to a high degree of purity is a critical step in the production of a certified reference material.

High-performance liquid chromatography (HPLC) is a primary technique for both the analysis and purification of Timolol impurities. smolecule.comgoogle.com For preparative purposes, a larger scale HPLC system is employed to separate this compound from the reaction mixture. The choice of the stationary phase (column) and mobile phase is crucial for achieving effective separation. Reversed-phase HPLC, often using a C18 column, is a common choice. google.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best resolution between the impurity and other components. nih.gov

Another effective purification technique is column chromatography. This method utilizes a stationary phase, such as silica (B1680970) gel, packed into a column. The reaction mixture is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through, allowing for the separation of the components based on their differential adsorption to the stationary phase.

Crystallization is also a valuable method for purifying the final product. google.com By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical to ensure good recovery of the pure compound.

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. google.com | High resolution and purity. | Can be expensive and time-consuming for large quantities. acs.org |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Versatile and can handle larger quantities than analytical HPLC. | May use large volumes of solvent and may have lower resolution than HPLC. |

| Crystallization | Separation based on differences in solubility. google.com | Can be highly effective for achieving high purity, cost-effective. | Requires a suitable solvent and may result in lower yields. |

Rigorous Characterization and Certification of Impurity Reference Standards for Pharmacopoeial Compliance

Once isolated and purified, the synthesized this compound must undergo rigorous characterization to confirm its identity, purity, and potency. This is essential for its certification as a reference standard that complies with pharmacopoeial requirements, such as those from the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com

A battery of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the presence of key functional groups. niscpr.res.inbenthamdirect.com

Mass Spectrometry (MS) : This technique provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS). niscpr.res.inbenthamdirect.com

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the reference standard. niscpr.res.inclearsynth.com By comparing the peak area of the main compound to the areas of any other peaks, a purity value can be assigned.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Elemental Analysis : This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be compared to the theoretical values calculated from the chemical formula.

The certified reference standard is then supplied with a Certificate of Analysis (CoA) that details the results of these characterization tests, providing the user with the necessary information to use it for quantitative purposes. synzeal.com

Utilization of Synthesized Impurities in Pharmaceutical Quality Control, Method Validation, and Research Development

Certified reference standards of impurities like this compound are indispensable tools in the pharmaceutical industry. pharmaffiliates.comhealthmanagement.orgpharmiweb.com Their primary applications include:

Pharmaceutical Quality Control : In routine quality control of Timolol drug products, the impurity reference standard is used to identify and quantify the amount of this compound present in a batch of the drug. alfa-chemistry.comsmolecule.com This ensures that the level of the impurity does not exceed the limits set by regulatory authorities.

Method Validation : Analytical methods used for the quality control of pharmaceuticals must be validated to ensure they are accurate, precise, and reliable. healthmanagement.org The this compound reference standard is used to spike samples to demonstrate the method's ability to detect and quantify the impurity at specified levels.

Research and Development : During the development of new drug formulations or manufacturing processes, impurity standards are used to track the formation of impurities and to optimize conditions to minimize their presence. pharmiweb.com They are also used in stability studies to understand the degradation pathways of the drug substance. pharmaffiliates.com

The availability of a well-characterized this compound reference standard is, therefore, crucial for ensuring the quality and safety of Timolol medications. clearsynth.com

Q & A

Basic: What analytical methods are recommended for identifying Timolol EP Impurity E in pharmaceutical formulations?

Answer:

this compound can be identified using high-performance liquid chromatography (HPLC) with mobile phases optimized for resolving structurally similar impurities. Key parameters include:

- Column : Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : A gradient system combining aqueous phosphate buffer and acetonitrile.

- Detection : UV at 280 nm for optimal sensitivity .

System suitability requires a resolution (R) ≥1.5 between this compound and adjacent peaks (e.g., Timolol Impurity B or G). Reference standards with verified purity (e.g., CAS 1026075-53-5) must be used for retention time matching and spectral confirmation .

Basic: How is this compound quantified during method validation?

Answer:

Quantification follows the relative response factor (RRF) approach:

-

Standard Preparation : Serial dilutions of USP/EP-grade Timolol Maleate RS in mobile phase.

-

Sample Analysis : Inject 20 µL of test solutions and calculate impurity levels using the formula:

Where and are peak areas of the impurity and standard, respectively. Acceptance criteria for precision: ≤2.5% RSD across replicates .

Advanced: What experimental designs are critical for assessing the stability of this compound under varying pH conditions?

Answer:

Stability studies should include:

- pH Stress Testing : Expose the impurity to buffered solutions at pH 1–3 (acidic), 7 (neutral), and 9–11 (alkaline) for 24–72 hours.

- HPLC Monitoring : Track degradation products and purity loss. For example, impurities may degrade by hydrolysis or oxidation, leading to chromatographic peak splitting or deformation .

- Temperature Control : Conduct tests at 25°C and 40°C to simulate accelerated storage conditions. Data should include purity trends over time (e.g., % decrease in peak area) and degradation pathways .

Advanced: How can researchers differentiate this compound from process-related impurities during method development?

Answer:

- Forced Degradation Studies : Subject Timolol Maleate to heat, light, and oxidative stress to generate known degradants. Compare retention times and mass spectra (LC-MS/MS) to distinguish EP Impurity E from process impurities (e.g., unreacted intermediates).

- Orthogonal Methods : Use NMR (1H, 13C) to confirm structural differences, such as the presence of morpholino-thiadiazole or maleate salt moieties unique to EP Impurity E .

- Spiking Experiments : Add synthesized EP Impurity E to sample matrices to verify chromatographic separation and recovery rates (target: 90–110%) .

Advanced: What toxicological considerations are required when handling this compound?

Answer:

- GHS Classification : EP Impurity E is classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) and causes skin/eye irritation (Category 2). Researchers must use PPE (gloves, goggles) and work in fume hoods .

- Genotoxicity Screening : Conduct Ames tests or micronucleus assays to assess mutagenic potential. Regulatory guidelines (ICH M7, EMA) require impurities above 0.15% in drug products to be evaluated for genotoxic risk .

Advanced: How should researchers validate chromatographic methods for detecting trace levels of this compound?

Answer:

Validation parameters per ICH Q2(R1):

- Detection Limit (LOD) : ≤0.05% (signal-to-noise ratio ≥3).

- Quantitation Limit (LOQ) : ≤0.10% (S/N ≥10).

- Linearity : R² ≥0.995 over 0.1–1.5% of the target analyte concentration.

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). System suitability criteria (e.g., resolution ≥1.5) must remain consistent .

Advanced: What are the best practices for storing this compound to prevent degradation?

Answer:

- Storage Conditions : Tight containers protected from light at 15–25°C. Avoid exposure to moisture (use desiccants) and acidic/alkaline vapors .

- Stability Monitoring : Re-test every 6–12 months using validated HPLC methods. Discard batches showing >5% purity loss or new degradation peaks .

Advanced: How can researchers resolve contradictory data in impurity profiling studies?

Answer:

- Root-Cause Analysis : Investigate instrument calibration (e.g., detector wavelength accuracy), sample preparation errors (e.g., incomplete dissolution), or column aging.

- Inter-Laboratory Comparison : Share samples with accredited labs to verify results.

- Data Reconciliation : Cross-reference with published pharmacopeial methods (e.g., USP Monograph for Timolol Maleate) to align acceptance criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.